Borane-N,N-Diethylaniline complex
Description
General Overview of Amine-Borane Adducts in Contemporary Chemical Research
Amine-borane adducts, also known as borane-amine complexes, are a class of compounds formed through the coordination of a borane (B79455) molecule (BH₃), a Lewis acid, with an amine, which acts as a Lewis base. chemrevlett.com This interaction involves the donation of the lone pair of electrons from the nitrogen atom of the amine into the vacant p-orbital of the boron atom, forming a stable dative bond. chemrevlett.com These adducts are significant in contemporary chemical research due to their role as versatile and manageable sources of borane, a powerful but highly reactive and gaseous reagent. organic-chemistry.orgwikipedia.org
The complexation of borane with amines modulates its reactivity, rendering it more stable, less hazardous, and easier to handle compared to its gaseous form, diborane (B8814927) (B₂H₆). chemrevlett.comorganic-chemistry.org This stabilization allows for their use as bench-stable liquids or solids in a wide array of organic solvents. chemrevlett.comatamanchemicals.com The properties and reactivity of amine-borane adducts can be fine-tuned by modifying the substituents on the amine, which influences the steric and electronic environment around the boron-nitrogen bond. nih.gov
In modern organic synthesis, amine-borane adducts are primarily utilized as reducing agents for a variety of functional groups. chemrevlett.com They offer excellent chemoselectivity in these reductions. nih.gov Furthermore, these complexes are employed in hydroboration reactions, a fundamental process for the synthesis of organoboranes, which are valuable intermediates in organic chemistry. atamanchemicals.com The development of new amine-borane adducts continues to be an active area of research, with a focus on creating more stable, selective, and efficient reagents for a range of chemical transformations. exlibrisgroup.commdpi.com
Historical Context and Evolution of Borane Reagents in Reduction Chemistry
The history of borane reagents in reduction chemistry is intrinsically linked to the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his development of boron compounds as important reagents in organic synthesis. The journey began with the discovery of sodium borohydride (B1222165) (NaBH₄) in the 1940s, a mild and selective reducing agent for aldehydes and ketones. acs.org This was followed by the exploration of diborane (B₂H₆), a more potent reducing agent, but its gaseous and pyrophoric nature posed significant handling challenges. organic-chemistry.org
To overcome these challenges, the focus shifted towards developing stable and convenient sources of borane. This led to the development of borane complexes with Lewis bases, such as ethers and sulfides. Borane-tetrahydrofuran (B86392) (BH₃·THF) and borane-dimethyl sulfide (B99878) (BH₃·SMe₂) became widely used reagents, offering improved handling characteristics over diborane. organic-chemistry.org However, these reagents still possessed limitations in terms of stability and odor.
The subsequent evolution in this field was the development of amine-borane adducts. The first synthesis of an amine-borane, specifically ammonia (B1221849) borane (H₃N·BH₃), was reported by Burg and Schlesinger in 1937. chemrevlett.com These adducts proved to be more stable and, in many cases, more selective than their ether and sulfide counterparts. The ability to modify the amine component provided a powerful tool for tuning the reactivity and selectivity of the borane reagent, leading to the development of a wide range of amine-borane complexes tailored for specific applications in reduction chemistry and beyond. chemrevlett.comnih.gov
Significance of Borane-N,N-Diethylaniline Complex within the Amine-Borane Class
The this compound, with the chemical formula C₆H₅N(C₂H₅)₂·BH₃, holds a significant position within the family of amine-borane adducts. sigmaaldrich.com It is a stable, liquid reagent that serves as a convenient and efficient source of borane for a variety of organic transformations. atamanchemicals.comguidechem.com The complex is formed between the Lewis acid borane (BH₃) and the Lewis base N,N-diethylaniline. atamanchemicals.com
One of the key advantages of the this compound is its enhanced stability compared to other borane carriers like borane-tetrahydrofuran (BH₃·THF). organic-chemistry.org This stability allows for easier storage and handling in the laboratory. The complex is a versatile reducing agent used for the reduction of a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, and nitriles. chemicalbook.comchemicalbook.comsigmaaldrich.com
Furthermore, the this compound is utilized in hydroboration reactions of alkenes and alkynes. jsc-aviabor.com It also plays a role in more specialized applications, such as in the investigation of enantioselective reductions of ketones when used in conjunction with chiral oxazaborolidine catalysts. chemicalbook.comsigmaaldrich.com Its utility as a reactant extends to the synthesis of various complex molecules, including chromanol derivatives and pinacolboranes for the synthesis of unsymmetrical biaryls. chemicalbook.comsigmaaldrich.com The physical and chemical properties of the this compound are summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13289-97-9 | atamanchemicals.comchemicalbook.com |
| Molecular Formula | C10H18BN | atamanchemicals.comchembk.com |
| Molecular Weight | 163.07 g/mol | atamanchemicals.comsigmaaldrich.com |
| Appearance | Colorless to yellow transparent liquid | guidechem.comjsc-aviabor.com |
| Melting Point | -30 to -27 °C | chemicalbook.comjsc-aviabor.com |
| Density | 0.917 g/mL at 25 °C | guidechem.comchemicalbook.com |
| Flash Point | 21 °C | jsc-aviabor.com |
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C10H15N.B/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYAFFAGZNCWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCN(CC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065400 | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13289-97-9 | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013289979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (N,N-diethylaniline)trihydroboron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Strategies for Borane N,n Diethylaniline Complex
Established Synthetic Routes to Borane-N,N-Diethylaniline Adduct
The synthesis of the borane-N,N-diethylaniline complex can be achieved through several established methods, each with its own set of advantages and applications. These routes primarily involve the direct complexation with a borane (B79455) source or the in situ generation of the complex for immediate use.
Direct Complexation of Diethylaniline with Borane Sources
The most straightforward and common method for preparing the this compound is the direct reaction of N,N-diethylaniline with a suitable borane source. chemicalbook.com This reaction is an exothermic Lewis acid-base adduct formation. mdpi.comnih.gov
Common borane sources for this synthesis include:
Borane-tetrahydrofuran (B86392) complex (BH3·THF): This is a commercially available and widely used reagent. The reaction involves adding the BH3·THF solution to N,N-diethylaniline, often in an inert solvent or neat.
Diborane (B8814927) (B2H6): Diborane gas can be bubbled through a solution of N,N-diethylaniline. chemicalbook.com Due to the hazardous nature of diborane, this method is often reserved for specialized laboratory or industrial settings. acsgcipr.org
A typical procedure involves the careful, often cooled, addition of the borane source to N,N-diethylaniline under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen. chemicalbook.com One documented method involves the reaction of N,N-diethylaniline with borane-tetrahydrofuran complex in the absence of a solvent, under an inert atmosphere in a glovebox, with cooling provided by an ice bath over a 12-hour period. chemicalbook.com
Synthesis via Disproportionation of Hydridoboron Species
An alternative strategy for generating borane for complexation involves the disproportionation of more complex hydridoboron species, such as sodium borohydride (B1222165) (NaBH4). While direct disproportionation is less common for this specific adduct, the underlying principle involves the generation of borane or a related reactive species from NaBH4 in the presence of an activating agent.
For example, sodium borohydride can be activated by various reagents to generate borane in situ. acsgcipr.org A versatile method for synthesizing amine-boranes involves the reduction of carbonyls by sodium borohydride. rsc.org Another approach uses carbon dioxide to activate sodium borohydride for the synthesis of amine-borane complexes. google.comrsc.org In this process, a tertiary amine, sodium borohydride, and a solvent are mixed, and carbon dioxide is introduced, typically at temperatures ranging from ambient to 50°C, until the reaction is complete. google.com The borane generated can then be trapped by the amine present in the reaction mixture.
| Reactants | Activating Agent | General Conditions |
| Sodium Borohydride, Tertiary Amine | Carbon Dioxide | Solvent (e.g., THF), Ambient to 50°C, 1-5 hours |
| Sodium Borohydride, Tertiary Amine | Lewis Acids (e.g., BF3·OEt2) | Aprotic solvent (e.g., THF) |
| This table illustrates general conditions for generating borane from sodium borohydride for amine adduct formation. |
In Situ Generation of Borane-N,N-Diethylaniline for Reaction Applications
In many synthetic applications, particularly large-scale reductions, the this compound is generated in situ. acs.org This approach avoids the need to isolate and store the complex, which can be sensitive to decomposition. The in situ generation involves mixing N,N-diethylaniline with a borane source, such as borane-THF or borane-dimethyl sulfide (B99878) (BMS), directly in the reaction vessel prior to the addition of the substrate to be reduced. acs.org
This methodology has been proven to be practical and safe for large-scale enantioselective reductions, such as in the synthesis of key intermediates for pharmaceuticals. acs.org The complex is formed and consumed in the same pot, which enhances efficiency and safety. The generation of tritiated borane in situ has also been described for the reduction of formamides, highlighting the versatility of this approach. nih.gov
Optimization of Reaction Parameters in Preparative Protocols
The successful synthesis of the this compound with high yield and purity relies on the careful control of several reaction parameters. Temperature and solvent selection are paramount among these.
Temperature Control for Adduct Formation and Stability
The formation of the borane-amine adduct is an exothermic process. mdpi.comnih.gov Therefore, effective temperature control is crucial for several reasons:
Preventing Side Reactions: Excessive heat can lead to the decomposition of the borane source or the product adduct.
Controlling Reaction Rate: Lower temperatures are often employed during the initial mixing of the amine and the borane source to moderate the exothermic reaction. Cooling with an ice bath is a common practice. chemicalbook.com
Product Stability: The this compound itself has a melting point in the range of -30 to -27 °C, indicating it is a liquid at room temperature. sigmaaldrich.comguidechem.com While relatively stable, prolonged exposure to high temperatures can promote decomposition or dehydrocoupling, especially in the presence of catalysts. acs.org
The thermal stability of amine-borane adducts can vary significantly. For instance, some adducts decompose between 68 to 100 °C, while others can be stable up to 173 °C. mdpi.comnih.gov This highlights the importance of maintaining appropriate temperature profiles throughout the synthesis and storage of the this compound.
Solvent Selection and its Impact on Reaction Efficiency
The choice of solvent can significantly influence the reaction's efficiency, yield, and ease of workup.
| Solvent | Key Characteristics and Impact |
| Tetrahydrofuran (B95107) (THF) | Commonly used as it is a good solvent for both the borane source (BH3·THF) and the amine. It is relatively inert under the reaction conditions. rsc.org |
| Ethers (e.g., Diethyl Ether) | Similar to THF, ethers are effective solvents for this type of reaction. orgsyn.org |
| Aprotic Hydrocarbons (e.g., Toluene) | Can be used, particularly when the borane source is not a THF complex. The lower polarity might affect reaction rates. |
| Neat (No Solvent) | Synthesis can be performed without a solvent, which simplifies workup by eliminating the need for solvent removal. chemicalbook.com However, this requires careful temperature control due to the concentration of reactants. |
| This table summarizes the impact of different solvents on the synthesis of the this compound. |
The solvent must be inert to the highly reactive borane. Protic solvents like water or alcohols are incompatible as they will react vigorously with the borane source. The solubility of the reactants and the final adduct in the chosen solvent is also a key consideration for achieving a homogeneous reaction mixture and facilitating product isolation. In many procedures, after the reaction is complete, the solvent is removed under vacuum to yield the final product. rsc.org
Stoichiometric Ratios in Amine-Borane Complexation
The formation of a stable amine-borane complex, such as borane-N,N-diethylaniline, is fundamentally a Lewis acid-base reaction. rsc.org Borane (BH₃), being electron-deficient, acts as a strong Lewis acid, readily reacting with Lewis bases like N,N-diethylaniline, which possesses a lone pair of electrons on the nitrogen atom. wikipedia.orgatamanchemicals.com The stoichiometry of this complexation is typically a 1:1 molar ratio, where one molecule of borane reacts with one molecule of the amine to form the adduct. chemicalbook.com
The synthesis often involves the in-situ generation of borane from a precursor, followed by its reaction with the amine. A common method utilizes sodium borohydride (NaBH₄) as the borane source. In a bicarbonate-promoted reaction, the stoichiometry between sodium borohydride, a bicarbonate activator, and the amine is crucial for optimal yield. For instance, studies on similar amine-borane complexes have shown that a ratio of 1.5 equivalents of sodium borohydride to 3 equivalents of sodium bicarbonate to 1 equivalent of the amine can provide the best results. rsc.org Another approach involves the reaction of a borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) with N,N-diethylaniline. In these cases, a slight excess of the amine may be used to ensure the complete consumption of the more valuable borane reagent. The reaction of N,N-diethylaniline with a borane-triphenylphosphine complex has also been reported as a synthetic route. chemicalbook.com
The stability of the resulting amine-borane complex is influenced by the nature of the amine. Less basic, sterically hindered amines tend to form more reactive adducts, while more basic, unhindered amines form more stable complexes. orientjchem.org This stability directly impacts the conditions required for subsequent reactions, such as hydroboration. wikipedia.org
A study on the synthesis of various amine-boranes highlighted the importance of stoichiometry in a bicarbonate-promoted reaction using sodium borohydride. The table below summarizes the optimized conditions for the synthesis of triethylamine-borane, a related complex, which provides insights into the likely optimal ratios for N,N-diethylaniline-borane.
| Entry | Equivalents of NaBH₄ | Equivalents of NaHCO₃ | Equivalents of Amine | Solvent Concentration | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1 | 2 | 1 | 2 M THF | 95 |
| 2 | 1.5 | 3 | 1 | 2 M THF | 98 |
| 3 | 1 | 2 | 1 | 4 M THF | 90 |
| 4 | 1 | 2 | 1 | 4 M Diethyl ether | 85 |
Sustainable and Scalable Synthesis Approaches
Recent advancements in chemical synthesis have prioritized the development of environmentally friendly and scalable methods for producing valuable compounds like borane-N,N-diethylaniline.
Green Chemistry Principles in Borane-N,N-Diethylaniline Synthesis
The application of green chemistry principles to the synthesis of borane-amine complexes aims to reduce the environmental impact of the process. Traditional methods often utilize hazardous solvents like tetrahydrofuran (THF). purdue.edu Researchers have explored replacing these with greener alternatives. For example, ethyl acetate (B1210297) (EtOAc), a more environmentally benign solvent, has been successfully used for the synthesis of borane-amine adducts with competitive yields. purdue.edu
Furthermore, new synthetic protocols have been developed that avoid hazardous reagents. One such method involves the use of gaseous carbon dioxide or water as an activator for the reaction between sodium borohydride and an amine. purdue.edu These methods have been shown to be effective for a variety of primary, secondary, and tertiary amines, with yields ranging from 72% to 97%. purdue.edu The use of water as a compatible activator is particularly noteworthy for its green credentials. purdue.edu The development of procedures to determine the active borane concentration using a gasometer also contributes to a greener process by ensuring efficient use of reagents. orientjchem.orgresearchgate.net The relatively mild reaction conditions often associated with borane-N,N-diethylaniline also contribute to reduced energy consumption and fewer hazardous by-products. atamanchemicals.com
A significant advancement is the development of a one-pot synthesis of aminoboranes via a tandem iodination/dehydroiodination sequence. nih.gov This method, which utilizes sodium borohydride and a bicarbonate-promoted reaction, allows for the preparation of a variety of amine-boranes. nih.gov The table below illustrates the scope of this method with different amines.
| Amine-Borane | Yield (%) |
|---|---|
| Ammonia-borane | >99 |
| tert-Butylamine-borane | >99 |
| Dimethylamine-borane | >99 |
| Pyrrolidine-borane | >99 |
Integration of Flow Chemistry for Continuous Production
Flow chemistry offers a promising approach for the scalable and safe production of borane-N,N-diethylaniline. This technology involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. The superior mixing and heat transfer capabilities of flow reactors can lead to improved reaction control, higher yields, and enhanced safety, particularly for reactions involving highly reactive intermediates. youtube.com
While specific studies on the continuous flow synthesis of borane-N,N-diethylaniline are not extensively detailed in the provided results, the principles of flow chemistry have been successfully applied to related processes, such as the synthesis of boronic acids. nih.gov These systems demonstrate the potential for high-throughput production, with the ability to generate grams of product per minute. nih.gov The transient nature of borane (BH₃), which tends to dimerize to diborane, makes its in-situ generation and immediate consumption in a flow system particularly advantageous. wikipedia.org The ability to translate batch protocols to scalable continuous-flow processes has been demonstrated for other complex chemical transformations, suggesting its applicability to the synthesis of borane-amine adducts. acs.orgnih.gov This approach would allow for a rapid transition from laboratory-scale synthesis to industrial production. acs.org
Advanced Spectroscopic and Analytical Characterization of Borane N,n Diethylaniline Complex
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the comprehensive analysis of the Borane-N,N-Diethylaniline complex. By examining the magnetic properties of ¹¹B, ¹H, and ¹³C nuclei, it is possible to confirm the successful coordination of borane (B79455) to the nitrogen atom of N,N-diethylaniline and to verify the structural integrity of the entire molecule.
Boron-11 (B1246496) (¹¹B-NMR) for Borane Environment and Complexation Monitoring
Boron-11 NMR spectroscopy serves as a direct probe for the environment around the boron atom. The formation of a dative bond between the nitrogen of N,N-diethylaniline and the boron atom causes a significant change in the electronic shielding of the boron nucleus. In its uncomplexed state, borane exists as a dimer (diborane), but upon reaction with the amine, it forms a tetracoordinate species.
This coordination results in a characteristic upfield shift in the ¹¹B-NMR spectrum compared to tricoordinate boranes. For amine-borane adducts, the ¹¹B signal typically appears as a quartet due to the coupling between the boron-11 nucleus (I=3/2) and the three equivalent hydrogen atoms of the BH₃ group. The observation of a quartet is a definitive indicator of BH₃ complexation. For instance, various amine-borane complexes show ¹¹B NMR signals with a quartet multiplicity and coupling constants (J) in the range of 95-97 Hz. rsc.org The specific chemical shift for the this compound is a key parameter for its identification. The addition of a Lewis base, such as an amine, to borane leads to an upfield shift, and the resulting chemical shift is dependent on the strength of the coordination. sdsu.edu
Table 1: Representative ¹¹B-NMR Data for Amine-Borane Adducts
| Compound | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| N,N-Dimethyl-p-toluidine-borane | -14.33 | Quartet | 95 |
| N,N-Diethylamine-borane | -17.23 | Quartet | 96.1 |
| 1-Propanamine-borane | -20.01 | Quartet | 95.0 |
| N-Ethylpiperidine-borane | -13.02 | Quartet | 96.8 |
This table presents data for analogous compounds to illustrate the typical range of ¹¹B-NMR parameters.
Proton (¹H-NMR) for Adduct Purity and Reaction Monitoring
The protons of the ethyl groups (the -CH₂- and -CH₃) and the aromatic protons of the phenyl ring all provide distinct signals. A noticeable downfield shift of the α-protons of the ethyl groups (N-CH₂) is expected upon complexation, reflecting the deshielding effect of the coordinated borane. Furthermore, the protons of the borane group (BH₃) typically appear as a broad quartet, a result of coupling to the ¹¹B nucleus. Integrating the signals corresponding to the aromatic, ethyl, and borane protons allows for a quantitative assessment of the adduct's stoichiometry and purity.
Carbon-13 (¹³C-NMR) for Carbon Framework Characterization
Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of the N,N-diethylaniline ligand. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the ligand's structural integrity post-complexation. Similar to ¹H-NMR, the complexation of borane to the nitrogen atom induces shifts in the ¹³C spectrum, particularly for the carbons directly bonded to the nitrogen (α-carbons of the ethyl groups) and the carbon of the phenyl ring attached to the nitrogen (ipso-carbon). These shifts provide further evidence of successful N-B bond formation. The analysis of the full ¹³C spectrum helps to ensure that no unintended side reactions or rearrangements of the carbon framework have occurred during the synthesis of the complex.
Table 2: Representative ¹³C-NMR Data for Amine-Borane Adducts
| Compound | Carbon Chemical Shifts (δ, ppm) |
| N,N-Dimethyl-p-toluidine-borane | 154.3, 146.3, 106.3, 39.7 |
| N,N-Diethylamine-borane | 49.0, 11.9 |
| 1-Propanamine-borane | 50.7, 22.7, 11.4 |
| N-Ethylpiperidine-borane | 57.6, 54.8, 22.9, 20.5, 9.0 |
This table presents data for analogous compounds to illustrate the typical range of ¹³C-NMR chemical shifts.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups within the this compound. The most significant application is the direct observation of vibrations associated with the borane group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the presence of the B-H bonds in the complex. The formation of the amine-borane adduct results in the appearance of strong and characteristic B-H stretching absorptions. These are typically observed in the region of 2200-2500 cm⁻¹. The exact position and number of these bands can provide information about the local symmetry of the BH₃ group. Additionally, B-H bending modes can be observed at lower frequencies. The IR spectrum also contains the characteristic bands for the N,N-diethylaniline portion of the molecule, such as C-H stretches of the aromatic and alkyl groups, and C=C stretching vibrations of the aromatic ring. A product specification for this compound confirms that its infrared spectrum is a key quality control parameter. thermofisher.com
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While B-H stretching vibrations are also visible in the Raman spectrum, their intensities may differ from those in the IR spectrum based on the change in polarizability during the vibration. A key advantage of Raman spectroscopy can be the observation of the B-N dative bond stretch. nih.gov This vibration, which is often weak or difficult to observe in the IR spectrum, can be more prominent in the Raman spectrum. A comprehensive Raman study on the related pyridine-borane complex identified the B-N dative bond stretches coupled to pyridine's vibrational modes at 714 and 1093 cm⁻¹. nih.gov The characterization of this B-N stretching frequency provides direct evidence of the covalent link between the borane and the amine.
X-ray Crystallography for Solid-State Structural Elucidation
The solid-state packing of the molecules, influenced by intermolecular forces, can also be elucidated. Although no intermolecular hydrogen bonding is anticipated for the this compound due to the absence of N-H protons, other weak interactions would dictate the crystal lattice. The determination of the crystal system, space group, and unit cell dimensions would provide a complete picture of the solid-state structure.
Table 1: Representative Crystallographic Data for Amine-Borane Adducts
| Parameter | Amine-Borane Adduct 1 | Amine-Borane Adduct 2 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pnma |
| B-N Bond Length (Å) | 1.60 | 1.58 |
| B-H Bond Length (Å) | 1.11 | 1.10 |
| N-C Bond Length (Å) | 1.48 | 1.49 |
| B-N-C Bond Angle (°) | 109.5 | 110.2 |
Note: This table presents hypothetical data based on typical values found for other amine-borane complexes to illustrate the type of information obtained from X-ray crystallography.
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are indispensable for assessing the purity of the this compound and for identifying and quantifying any impurities. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the complex and its potential impurities.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the this compound, which is a liquid at room temperature, GC can be employed to determine its purity and to detect volatile impurities. Potential impurities could include residual N,N-diethylaniline, by-products from the synthesis, or degradation products.
A typical GC method would involve injecting a solution of the complex onto a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds, while a mass spectrometer (MS) can be coupled with the GC (GC-MS) to provide definitive identification of the separated components based on their mass spectra. For instance, methods have been developed for the gas-chromatographic determination of impurities in related boranes. thermofisher.com
Table 2: Illustrative GC Parameters for Analysis of a Borane-Amine Complex
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 35-500 amu |
Note: This table provides a hypothetical set of GC parameters that would be a reasonable starting point for method development for the this compound.
High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. HPLC is particularly useful for the analysis of the this compound and its potential non-volatile impurities.
The separation in HPLC is achieved by partitioning the analytes between a liquid mobile phase and a solid stationary phase packed in a column. For amine-borane complexes, reversed-phase HPLC is a common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is often performed using an ultraviolet (UV) detector, as the aromatic ring in N,N-diethylaniline provides a strong chromophore. Chiral HPLC can also be employed to analyze the enantiomeric purity if the complex or its derivatives are chiral. pitt.eduacs.org
Table 3: Representative HPLC Conditions for Analysis of an Aromatic Amine Adduct
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This table outlines a hypothetical HPLC method that could be adapted for the analysis of the this compound.
Gasometry for Active Hydride Content Determination
Gasometry is a classic and highly accurate method for determining the active hydride content of borane complexes. orientjchem.org This technique relies on the quantitative reaction of the B-H bonds with a protic solvent, such as water or an alcohol, in the presence of a catalyst to release hydrogen gas. The volume of the evolved hydrogen is then measured, allowing for the calculation of the molar amount of active hydride in the sample.
The procedure typically involves the hydrolysis of a known amount of the this compound. orientjchem.org The reaction is often catalyzed by an acid or a transition metal salt to ensure rapid and complete hydrogen evolution. The volume of hydrogen produced is measured using a gas burette. By applying the ideal gas law and correcting for temperature and pressure, the moles of hydrogen, and consequently the moles of active hydride, can be accurately determined. This value is crucial for establishing the purity and reducing power of the reagent. Studies have shown that the reactivity and the time required for complete hydrolysis can vary among different amine-borane complexes. orientjchem.org
Table 4: Example Calculation for Active Hydride Content
| Parameter | Value |
| Mass of this compound (g) | 0.163 |
| Molar Mass of Complex ( g/mol ) | 163.07 |
| Theoretical Moles of Complex | 0.001 |
| Theoretical Moles of H₂ (3 hydrides/molecule) | 0.003 |
| Volume of H₂ Evolved at STP (mL) | 65.0 |
| Molar Volume of Gas at STP (L/mol) | 22.4 |
| Measured Moles of H₂ | 0.0029 |
| Active Hydride Purity (%) | 96.7 |
Note: This table provides a sample calculation to demonstrate the principles of determining active hydride content via gasometry.
Mechanistic Investigations of Borane N,n Diethylaniline Complex Reactivity
Fundamental Principles of the Hydride Transfer Mechanism
The core reactivity of the Borane-N,N-Diethylaniline complex stems from its ability to deliver a hydride ion (H⁻) to an electrophilic center. This process is underpinned by the electronic structure of the borane (B79455) adduct.
Borane (BH₃) is an electron-deficient molecule with a vacant p-orbital, making it a potent Lewis acid. libretexts.orgmasterorganicchemistry.com In the absence of a Lewis base, it dimerizes to form diborane (B8814927) (B₂H₆). libretexts.org When complexed with a Lewis base, such as the nitrogen atom in N,N-Diethylaniline, a stable dative covalent bond is formed. atamanchemicals.com This nitrogen-to-boron coordination creates a Lewis acid-base adduct. atamanchemicals.com
This complexation serves two primary purposes: it stabilizes the highly reactive borane and modulates its reactivity. atamanchemicals.com The boron atom, even within the complex, retains its Lewis acidic character. This Lewis acidity is crucial for activating the B-H bonds. The electron-donating nature of the N,N-Diethylaniline ligand increases the electron density around the boron atom, which in turn influences the hydridic character of the hydrogen atoms attached to it. The inherent Lewis acidity of boranes is a key factor in their chemical behavior, with the trend often being counterintuitive; for instance, the Lewis acidity of boron trihalides follows the order BF₃ < BCl₃ < BBr₃, a phenomenon explained by the degree of π-bonding and the energy required for geometric rehybridization upon forming an adduct. nih.gov
Table 1: Comparison of Lewis Acidity Parameters for Selected Boranes This table illustrates the relative Lewis acid strengths, which influence their ability to activate substrates. Higher positive values generally indicate stronger Lewis acidity.
| Borane Species | Lewis Acidity (LAB)a | Method |
| B(C₆F₅)₃ | 11.19 | Experimental (log K) |
| BCl₃ | 10.43 | Experimental (log K) |
| BBr₃ | 11.75 | Experimental (log K) |
| BF₃ | 8.84 | Experimental (log K) |
a) Data sourced from quantitative scales based on equilibrium constants (log K) for Lewis adduct formation. nih.govresearchgate.net
In the this compound, the B-H bonds are polarized, with the hydrogen atoms being more electronegative than boron. This imparts significant electron density on the hydrogens, making them nucleophilic and able to act as hydride donors. saskoer.ca The transfer of this hydride to an electrophilic substrate, such as the carbon atom of a carbonyl group, is the fundamental step in reduction reactions. libretexts.org
The mechanism of hydride transfer can be stoichiometric or catalytic. rsc.org In the reduction of a ketone, for example, the hydride attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate which, upon workup, yields an alcohol. libretexts.org Each molecule of a borane adduct can potentially deliver more than one hydride equivalent. saskoer.ca The process can be viewed as a nucleophilic attack on the substrate by the hydride. rsc.org Mechanistic studies using deuterium-labeled amine-boranes have confirmed that the hydride is transferred from the boron and the proton (in transfer hydrogenations) comes from the amine part of the adduct, indicating a concerted double hydrogen transfer in some cases. nih.gov
Dissociation Pathways of Amine-Borane Adducts in Reaction Systems
A central question in the reactivity of amine-borane adducts is whether they react directly with the substrate or first dissociate to release free borane, which then acts as the reactive species.
The classical and most widely accepted mechanism for hydroboration of alkenes and alkynes using amine-borane complexes involves a prior dissociation of the adduct. acs.orgacs.org According to this dissociative mechanism, the reaction is initiated by the reversible cleavage of the N-B bond, releasing a small equilibrium concentration of free borane (BH₃). nih.gov This highly reactive borane is then rapidly scavenged by the alkene in the reaction mixture to undergo hydroboration. nih.govresearchgate.net
Amine-BH₃ ⇌ Amine + BH₃ BH₃ + R-CH=CH₂ → Organoborane
Evidence supporting this pathway includes the observation that hydroboration reactions often require elevated temperatures, which provide the energy needed to overcome the N-B bond dissociation energy. acs.org Furthermore, the rates of hydroboration with various amine-borane complexes often correlate inversely with the stability of the complex. orientjchem.org However, some studies have suggested the possibility of non-dissociative or Sₙ2-like pathways, especially in intramolecular reactions or with specific catalysts, where the alkene might directly attack the borane complex. nih.govrsc.org
The stability of the amine-borane adduct is directly proportional to the strength of the Lewis base. youtube.com Stronger Lewis bases form more stable complexes with borane, resulting in a stronger N-B bond. researchgate.net The strength of this bond dictates the ease of borane release and, consequently, the reactivity of the complex in dissociation-dependent reactions like hydroboration. orientjchem.org
N,N-Diethylaniline is a moderately strong Lewis base. Its adduct with borane is more reactive (i.e., dissociates more readily) than complexes formed with stronger, unhindered alkylamines like trimethylamine, but more stable than those with very weak bases. orientjchem.orgnih.gov The equilibrium between the complex and its dissociated components is therefore significantly influenced by the electronic and steric properties of the amine. Solvents can also play a crucial role by competing to coordinate with the Lewis acidic borane, thereby influencing the effective Lewis acid strength and the dissociation equilibrium. acs.org
Table 2: Relative Reactivity of Amine-Borane Complexes This table, based on hydrolysis time and hydroboration outcomes, provides an indirect measure of adduct stability and the ease of borane release. Shorter times and higher reactivity suggest a less stable complex.
| Amine-Borane Complex | Total Hydrolysis Time (min)b | Reactivity in Hydroboration |
| Aniline-Borane (AAB) | 12 | Reactive, moderately stable |
| N,N-Dimethylaniline-Borane (DMAB) | 20 | - |
| Triethylamine-Borane (TAB) | 30 | Stable, inert |
b) Data adapted from a comparative study on the reactivity of different amine-borane (AB) complexes. orientjchem.org
Transition State Analysis in Reduction and Hydroboration Processes
The transition state (TS) is the highest energy point along the reaction coordinate and understanding its structure is key to explaining the selectivity and rate of a reaction. For hydroboration, the classical model involves a four-centered transition state where the B-H and C=C bonds break as the C-H and C-B bonds form simultaneously. masterorganicchemistry.comresearchgate.net
In the context of the dissociative mechanism for the this compound, the crucial step is the addition of free BH₃ to the alkene. The transition state for this step involves the alkene approaching the borane molecule. Computational studies suggest a non-planar, four-center arrangement. For reductions of carbonyls, the transition state involves the nucleophilic hydride from the borane complex attacking the electrophilic carbonyl carbon. The geometry of this transition state dictates the stereochemical outcome of the reaction, which is a critical aspect of asymmetric reductions catalyzed by chiral oxazaborolidines using a borane source like the this compound. chemicalbook.comsigmaaldrich.com
Computational analyses, such as the Interacting Quantum Atoms (IQA) method, have been used to dissect the energy contributions in the formation of borane adducts. nih.gov These studies reveal that electrostatic interactions are a dominant stabilizing force in the formation of the acid-base complex. nih.gov Analysis of the transition states for hydride abstraction and transfer reveals the formation of reactive intermediates like iminium hydridoborate salts, which are crucial in various catalytic cycles. rsc.orgbohrium.com
Computational Modeling of Reaction Pathways (e.g., DFT Studies)
Density Functional Theory (DFT) has become an indispensable tool for modeling the reaction pathways of borane-mediated reductions, particularly in the context of enantioselective catalysis where the this compound is frequently used as the borane source. Although these studies model the active BH₃ species, their findings are directly applicable to reactions employing the N,N-Diethylaniline complex.
In the renowned Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones, DFT calculations have been instrumental in mapping out the entire catalytic cycle. rsc.org The calculations support a mechanism that begins with the coordination of borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This step enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane for hydride delivery. The ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron. DFT studies have meticulously analyzed the geometry and energetics of the subsequent transition state for the intramolecular hydride transfer. rsc.org
These computational models have revealed that the reaction proceeds through a highly organized, six-membered transition state. researchgate.net The calculations help to predict the facial selectivity of the hydride attack, which is the origin of the high enantioselectivity. The relative energies of the competing diastereomeric transition states, calculated via DFT, correlate well with the experimentally observed enantiomeric excess (ee) of the alcohol product. rsc.org For instance, modeling has shown that the dominant reaction pathway involves the attack of the hydride from the Si face of the ketone, leading to the (S)-alcohol with high predicted enantioselectivity, a result that aligns with experimental observations. rsc.org More recent and advanced computational studies have also highlighted the crucial role of London dispersion interactions, in addition to classic steric repulsion, in stabilizing the favored transition state and determining the degree of enantioselectivity.
Experimental Validation of Proposed Transition States
The transition states and intermediates proposed by computational models are substantiated through various experimental techniques. For reactions involving the this compound, particularly in CBS reductions, spectroscopic and kinetic studies provide crucial evidence.
¹¹B NMR spectroscopy has been used to validate the initial step of the proposed mechanism. wikipedia.org These studies confirm the formation of a 1:1 complex between the oxazaborolidine catalyst and borane, which is a key intermediate in the catalytic cycle. researchgate.net The observation of specific chemical shifts corresponding to the coordinated catalyst-borane complex lends strong support to the first step proposed by Corey and coworkers. wikipedia.org
Kinetic Isotope Effect (KIE) studies have been pivotal in identifying the rate-determining step of the reduction. Measurements of ¹³C KIEs for the CBS reduction have demonstrated that the hydride transfer from the borane to the carbonyl carbon is the rate-limiting step of the transformation. nih.gov Furthermore, hydrogen-tritium isotope effect studies in borane reductions of ketones are consistent with a four-center transition state where the B-H bond is broken as the C-H bond is formed. acs.org These experimental findings corroborate the computational models that depict an intramolecular hydride transfer within a complex of the catalyst, borane, and ketone substrate as the key event controlling the reaction rate and stereochemical outcome.
Stereochemical Aspects of Borane-N,N-Diethylaniline Mediated Reactions
The this compound is a cornerstone reagent in asymmetric synthesis, valued for its role in achieving high levels of enantioselectivity and diastereoselectivity in the reduction of carbonyl compounds.
Mechanism of Enantioselective Reductions (e.g., Oxazaborolidine Catalysis)
The most prominent application of the this compound in enantioselective synthesis is the CBS reduction of prochiral ketones. researchgate.net The mechanism, which dictates the high enantioselectivity, is a well-elucidated, multi-step process within a catalytic cycle.
Catalyst Activation : The cycle begins with the coordination of borane, supplied by the this compound, to the lone pair of the nitrogen atom of the chiral oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the catalyst's endocyclic boron atom. wikipedia.org
Substrate Coordination : The prochiral ketone substrate then coordinates to the activated catalyst. The endocyclic boron atom of the oxazaborolidine binds to the carbonyl oxygen. This coordination is directed by sterics, with the ketone approaching the catalyst from its more accessible convex face. wikipedia.org
Stereoselective Hydride Transfer : The key stereodetermining step is the intramolecular transfer of a hydride from the N-coordinated BH₃ to the carbonyl carbon of the ketone. This occurs via a highly ordered, six-membered, chair-like or boat-like transition state. wikipedia.org The stereochemical outcome is dictated by the minimization of steric repulsion within this transition state. The larger substituent on the ketone orients itself in a pseudo-equatorial position to avoid steric clash with the substituents on the chiral catalyst, while the smaller substituent occupies the pseudo-axial position. This preferential orientation ensures that the hydride is delivered to one specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol product in excess. acs.org
Product Release and Catalyst Regeneration : After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, and upon aqueous workup, yields the chiral secondary alcohol. The free catalyst can then begin a new cycle.
The following table summarizes the results for the enantioselective reduction of various ketones using the CBS catalyst with a borane source like the this compound.
Table 1: Enantioselective Reduction of Ketones via CBS Catalysis
Diastereoselective Control in Organic Transformations
Beyond enantioselectivity, the this compound is also employed in diastereoselective reductions, where the objective is to control the formation of one diastereomer over another. This is typically achieved in substrates that already contain one or more stereocenters. The primary strategy for achieving high diastereoselectivity is through chelation control.
In the reduction of β-hydroxy ketones to form 1,3-diols, a common structural motif in polyketide natural products, chelation-controlled reductions are paramount. The Narasaka-Prasad reduction is a classic example of this strategy to produce syn-1,3-diols. acs.org The mechanism involves a chelating boron agent that coordinates to both the hydroxyl group and the ketone carbonyl, forming a stable six-membered ring intermediate. This locks the conformation of the acyclic substrate. The subsequent intermolecular hydride delivery from a reducing agent, such as a borane complex, occurs via an axial attack on the carbonyl, leading to the syn diol with high diastereoselectivity. acs.org
A related strategy has been demonstrated for the highly diastereoselective reduction of 1,3-diketones to syn-1,3-diols using a borane-pyridine complex (a close analogue of the N,N-diethylaniline complex) in the presence of TiCl₄. sigmaaldrich.com The titanium tetrachloride acts as a powerful chelating Lewis acid, forming a rigid cyclic intermediate with the diketone, which then directs the hydride attack from the borane complex to afford the syn product with excellent selectivity.
Table 2: Diastereoselective Reduction of 1,3-Diketones to syn-1,3-Diols
Borane Exchange and Transborylation Mechanisms in Catalytic Cycles
While the this compound can be used stoichiometrically, its components can also participate in catalytic cycles enabled by borane exchange and transborylation reactions. Transborylation, a type of σ-bond metathesis, is a key mechanism for catalyst turnover in many borane-catalyzed reactions, such as hydroboration. sigmaaldrich.com
In the borane-catalyzed hydroboration of alkynes or alkenes, a catalytic amount of an active borane species (which can be initiated from the N,N-diethylaniline complex) adds across the multiple bond. The resulting alkenyl- or alkylborane then undergoes a transborylation reaction with a stoichiometric, less reactive boron reagent, such as pinacolborane (HBpin). This step transfers the hydroborated organic fragment to the pinacolato-boron and regenerates the active borane catalyst, allowing the cycle to continue.
A similar principle, B–N/B–H transborylation, is the key turnover step in the borane-catalyzed hydroboration of nitriles. The proposed mechanism, supported by DFT calculations, involves:
Initial hydroboration of the nitrile with the active catalyst (e.g., H₃B·SMe₂) to form an N-borylimine.
A B–N/B–H transborylation step with HBpin to form an N-Bpin imine and regenerate the active borane catalyst.
A second hydroboration and transborylation sequence to yield the final N,N-diborylamine product.
These exchange mechanisms are fundamental to the development of catalytic processes using boranes, transforming what were once stoichiometric reagents into efficient catalysts for a range of organic transformations. The this compound, as a stable and effective borane carrier, can serve as an excellent initiator for such catalytic systems.
Applications in Advanced Organic Synthesis and Chemical Transformations
Selective Reduction of Diverse Functional Groups
The Borane-N,N-Diethylaniline complex is a powerful and selective reducing agent, particularly effective for polar functional groups. atamanchemicals.com It is widely employed for the reduction of carbonyl-containing compounds including aldehydes, ketones, carboxylic acids, and esters. atamanchemicals.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com
The complex demonstrates considerable efficacy in the reduction of various carbonyl functionalities to their corresponding alcohols.
This compound is a competent reagent for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. atamanchemicals.com This transformation is a fundamental process in organic synthesis. While borane (B79455) complexes, in general, are known to rapidly reduce aldehydes and ketones, the specific utility of the N,N-diethylaniline complex lies in its mild nature and selectivity in more complex molecular settings. harvard.edu
A significant application of the this compound is the reduction of carboxylic acids to primary alcohols. atamanchemicals.com Borane reagents are particularly noted for their ability to selectively reduce carboxylic acids in the presence of other functional groups like esters. harvard.edunih.gov The this compound is among the trisubstituted amine-boranes that have been examined for the reduction of representative acids. acs.org This selectivity is a key advantage over more powerful but less selective reducing agents like lithium aluminum hydride. nih.govkhanacademy.org
The this compound is also capable of reducing esters and lactones to their corresponding diols or alcohols. atamanchemicals.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This reactivity allows for the transformation of these carbonyl derivatives under controlled conditions.
The this compound serves as a reactant for the diastereoselective reduction of prochiral enone intermediates. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk This application is crucial in stereocontrolled synthesis, where the creation of specific stereoisomers is desired. The steric bulk and electronic properties of the borane complex can influence the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one diastereomer over another.
A key area where the this compound has demonstrated significant utility is in enantioselective ketone reductions, often in conjunction with a chiral catalyst. wikipedia.orgorganicreactions.org These reactions are fundamental for the synthesis of optically active secondary alcohols, which are vital building blocks for many pharmaceuticals and natural products. organicreactions.org
The complex is used as a borane source for enantioselective reductions in the synthesis of:
Chromanol Derivatives: These compounds are synthesized as CETP (cholesteryl ester transfer protein) inhibitors for the potential treatment of cardiovascular disease. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
Allylic Alcohols: Enantiomerically enriched allylic alcohols are valuable synthetic intermediates, and their preparation can be achieved through the enantioselective reduction of the corresponding α,β-unsaturated ketones using this borane complex. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
(R,R)-Formoterol Intermediates: A notable industrial application of this compound (DEANB) is in the large-scale, kilogram-scale enantioselective preparation of a key bromohydrin intermediate for the synthesis of (R,R)-formoterol, a long-acting β2-agonist used in the management of asthma and COPD. acs.orgresearchgate.net In this process, DEANB was found to be a more practical, safer, and higher-quality reagent compared to borane-THF and borane-DMS. acs.orgresearchgate.net
The following table summarizes the key findings for the enantioselective reduction of a ketone intermediate in the synthesis of (R,R)-Formoterol using different borane sources.
| Borane Source | Scale | Key Advantages of DEANB | Reference |
| Borane-N,N-Diethylaniline (DEANB) | Kilogram | More practical, safer, higher-quality reagent | acs.orgresearchgate.net |
| Borane-THF | --- | --- | acs.orgresearchgate.net |
| Borane-DMS | --- | --- | acs.orgresearchgate.net |
Reduction of Nitrogen-Containing Moieties
The this compound is an effective reducing agent for a variety of nitrogen-containing functional groups. As a stabilized form of borane, it provides a source of hydride (H⁻) that readily participates in the reduction of polarized C=N and C≡N bonds, converting them into the corresponding amines under relatively mild conditions. atamanchemicals.com This capability is crucial for the synthesis of amine-containing compounds, which are fundamental building blocks in pharmaceuticals and agrochemicals.
The conversion of nitriles to primary amines is a fundamental transformation in organic chemistry. This compound is capable of performing this reduction efficiently. atamanchemicals.comsigmaaldrich.com The reaction involves the addition of hydride from the borane complex across the carbon-nitrogen triple bond of the nitrile group. A subsequent hydrolytic workup liberates the primary amine. This method is valued for its chemoselectivity, often allowing for the reduction of a nitrile in the presence of other less reactive functional groups.
Table 1: Illustrative Reduction of Nitriles to Primary Amines Note: This table represents the general transformation facilitated by borane complexes. Yields are representative and can vary based on substrate and specific reaction conditions.
| Substrate (Nitrile) | Product (Amine) | Typical Yield (%) |
| Benzonitrile (B105546) | Benzylamine | 85-95 |
| Acetonitrile (B52724) | Ethylamine | 80-90 |
| 4-Chlorobenzonitrile | (4-Chlorophenyl)methanamine | 88-96 |
Borane-N,N-Diethylaniline is also utilized for the deoxygenative reduction of amides and lactams to their corresponding amines. sigmaaldrich.com This transformation is particularly valuable as amides are generally stable and resistant to reduction by milder reagents. The mechanism involves the initial coordination of the Lewis acidic boron atom to the amide carbonyl oxygen, which activates the carbonyl group towards hydride attack. acsgcipr.org Subsequent hydride transfer and elimination of a boron-oxygen species, followed by hydrolysis, yields the amine. The reaction is applicable to primary, secondary, and tertiary amides, as well as cyclic amides (lactams). acsgcipr.org
Table 2: Representative Reduction of Amides and Lactams Note: This table illustrates the general scope of amide and lactam reduction by borane complexes. Yields are typical and depend on the specific substrate and conditions.
| Substrate | Product | Typical Yield (%) |
| N,N-Dimethylbenzamide | Benzyldimethylamine | 90-98 |
| Acetamide | Ethylamine | 80-85 |
| Caprolactam | Azepane | 85-92 |
The reduction of the carbon-nitrogen double bond in Schiff bases and imines is a direct and efficient method for synthesizing secondary and tertiary amines. Borane-amine complexes, including Borane-N,N-Diethylaniline, are well-suited for this purpose. acsgcipr.org The reaction proceeds via the donation of a hydride from the borane complex to the electrophilic imine carbon. acsgcipr.orgnih.gov This method is a key step in reductive amination protocols, where an aldehyde or ketone is reacted with an amine in situ to form an imine or iminium ion, which is then immediately reduced by the borane complex without being isolated.
Table 3: General Reduction of Imines to Amines Note: This table shows representative examples of imine reduction. Yields can vary.
| Substrate (Imine) | Product (Amine) | Typical Yield (%) |
| N-Benzylideneaniline | N-Benzylaniline | 92-99 |
| N-(Propan-2-ylidene)aniline | N-Isopropylaniline | 90-97 |
The reduction of N-sulfonylimines provides a route to N-sulfonamides, which are important structural motifs in medicinal chemistry. While various borane reagents and catalytic systems are known to reduce N-sulfonylimines, the specific application of this compound for the reduction of cyclic N-sulfonylimines is a specialized area. The general reactivity of borane complexes suggests that the C=N bond of the sulfonylimine is susceptible to hydride attack. This transformation would yield the corresponding cyclic N-sulfonamide, a valuable scaffold in synthetic chemistry. However, detailed research findings focusing specifically on the use of Borane-N,N-Diethylaniline for this particular substrate class are not extensively documented in general literature.
Hydroboration Reactions of Unsaturated Systems
Hydroboration is a powerful reaction in which a boron-hydrogen bond adds across a carbon-carbon double or triple bond. atamanchemicals.com The this compound serves as a convenient source of borane (BH₃) for these reactions. The resulting organoborane intermediates are highly versatile and can be oxidized to alcohols or amines, or used in carbon-carbon bond-forming reactions.
A hallmark of hydroboration reactions with borane complexes like Borane-N,N-Diethylaniline is their excellent regioselectivity, particularly with unsymmetrical alkenes and dienes. atamanchemicals.com The reaction typically proceeds with anti-Markovnikov selectivity, where the boron atom adds to the less sterically hindered carbon atom of the double bond, and the hydrogen atom adds to the more substituted carbon. umich.edu This selectivity is primarily driven by steric factors; the bulky borane moiety preferentially approaches the less crowded end of the double bond. umich.edu In the case of 1,3-dienes, hydroboration can often be controlled to achieve 1,4-addition, leading to the formation of allylic boronates. nih.gov Subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, yielding an anti-Markovnikov alcohol.
Table 4: Regioselective Hydroboration-Oxidation of Alkenes and Dienes Note: This table illustrates the typical anti-Markovnikov outcome of hydroboration-oxidation reactions.
| Substrate | Intermediate Organoborane | Final Product (after oxidation) | Regioselectivity |
| 1-Hexene | Trihexylborane | 1-Hexanol | >99% primary alcohol |
| Styrene | Tris(2-phenylethyl)borane | 2-Phenylethanol | >98% terminal alcohol |
| 1,3-Butadiene | (Z)-but-2-en-1-ylborane derivative | (Z)-But-2-en-1-ol | Predominantly 1,4-addition |
| Limonene | Boron adds to exocyclic double bond | Perillyl alcohol | High selectivity for less substituted C=C |
Hydroboration of Alkynes to Alkenylboranes
The hydroboration of alkynes is a fundamental transformation that yields alkenylboranes, versatile intermediates in synthetic chemistry, most notably for the construction of stereodefined alkenes through Suzuki-Miyaura cross-coupling reactions. The this compound has been demonstrated to be an effective catalyst for this transformation.
In a key study, it was found that the presence of a catalytic amount (10 mol%) of the this compound facilitates the hydroboration of terminal alkynes with catecholborane at room temperature (25°C). rsc.orgrsc.org This method provides a convenient route to alkenyl catecholboranes. The proposed mechanism involves an initial hydroboration of the alkyne by the BH3 from the complex, followed by a transfer of the resulting alkenyl group to the catecholborane, thereby regenerating the borane catalyst. rsc.org An important aspect of this reaction is that the vinyl transfer to catecholborane is faster than a second hydroboration of the alkenylborane intermediate, which prevents the formation of gem-dibora compounds that would lead to diols upon oxidation. rsc.org
When the hydroboration of a terminal alkyne like dec-1-yne is carried out with the this compound alone, followed by oxidation, the primary product is the corresponding alcohol (decan-1-ol), resulting from dihydroboration. rsc.org However, in the catalyzed reaction with catecholborane, the reaction stops at the alkenylborane stage. Subsequent treatment of these intermediates with reagents such as sodium acetate (B1210297) and hydrogen peroxide yields aldehydes, while reaction with iodine and sodium hydroxide produces alkenyl iodides. rsc.org
The table below summarizes the results of the this compound-catalyzed hydroboration of various terminal alkynes with catecholborane, followed by conversion to the corresponding aldehydes or alkenyl iodides. rsc.org
| Alkyne | Subsequent Reaction | Product | Yield (%) |
| Dec-1-yne | NaOAc/H₂O₂ | Decanal | 8.5 mmol |
| Dec-1-yne | H₂O, then I₂/NaOH | (E)-1-Iododec-1-ene | 7.0 mmol |
| Oct-1-yne | NaOAc/H₂O₂ | Octanal | 8.2 mmol |
| Phenylacetylene | NaOAc/H₂O₂ | Phenylacetaldehyde | 7.5 mmol |
| 3,3-Dimethylbut-1-yne | NaOAc/H₂O₂ | 3,3-Dimethylbutanal | 7.0 mmol |
| (Initial amounts: Catecholborane = 10 mmol, Alkyne = 16 mmol, Catalyst = 1 mmol) |
Hydroboration of Allenes
Hydroboration of N-Heteroarenes
Chemo- and Stereoselective Hydroboration Strategies
The this compound is recognized for facilitating hydroboration reactions that are often highly regioselective and stereoselective. atamanchemicals.com This selectivity is crucial in the synthesis of complex organic molecules where precise control over the three-dimensional arrangement of atoms is required. atamanchemicals.com
Regioselectivity: In the hydroboration of terminal alkenes or alkynes, the boron atom adds preferentially to the terminal, less sterically hindered carbon atom (anti-Markovnikov addition). This regioselectivity is a hallmark of hydroboration reactions in general and is effectively achieved using the this compound. atamanchemicals.com
Chemoselectivity: The complex also allows for selective reactions within a molecule containing multiple functional groups. For instance, in a competitive experiment involving a mixture of dec-1-yne and dec-1-ene with a limited amount of catecholborane and a catalytic quantity of this compound, the alkyne is preferentially hydroborated. rsc.org However, the selectivity is not absolute, as the decanol product from the hydroboration of the alkene by the catalyst itself is also observed. rsc.org This indicates a higher reactivity of the borane complex towards alkynes compared to alkenes under these catalytic conditions.
Stereoselectivity: Hydroboration proceeds via a syn-addition of the H-B bond across the multiple bond. This means that the hydrogen and boron atoms add to the same face of the double or triple bond, establishing a defined stereochemistry in the resulting organoborane. This stereocontrol is fundamental for applications in asymmetric synthesis. atamanchemicals.com
While the inherent reactivity of the borane complex provides a degree of selectivity, its use in combination with chiral auxiliaries or catalysts can enable highly enantioselective transformations, which are critical for the synthesis of single-enantiomer pharmaceuticals. atamanchemicals.com
Borylation Reactions
Beyond its role in hydroboration, the this compound also serves as a reagent in borylation reactions, which install a boron moiety onto a carbon skeleton, typically an aromatic or vinylic framework.
Borylation of Aryl Halides
The palladium-catalyzed borylation of aryl halides is a powerful method for the synthesis of arylboronates, which are key building blocks for Suzuki-Miyaura cross-coupling reactions. Amine-borane adducts, including the this compound, have been identified as effective reagents for these transformations. sigmaaldrich.com This application is part of a broader class of reactions known as the Miyaura borylation.
The reaction typically involves the coupling of an aryl halide (iodide, bromide, or triflate) with a boron source in the presence of a palladium catalyst and a base. While pinacolborane is a common boron source, the use of borane-amine complexes is also established. The reaction tolerates a wide variety of functional groups, such as carbonyl, cyano, and nitro groups, making it a versatile tool in organic synthesis. organic-chemistry.org The use of a tertiary amine base is often crucial for the selective formation of the carbon-boron bond. organic-chemistry.org
The general scheme for this transformation is as follows:
Ar-X + Borane Source --(Pd Catalyst, Base)--> Ar-B(OR)₂ (where X = I, Br, OTf)
The table below illustrates the scope of palladium-catalyzed borylation of various aryl halides with pinacolborane, a reaction for which borane-amine complexes can serve as the borane source precursor or participate in related mechanisms.
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 98 |
| 4-Iodotoluene | 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | 98 |
| 4-Bromoacetophenone | 2-(4-Acetylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 89 |
| 4-Bromobenzonitrile | 2-(4-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 97 |
| Methyl 4-bromobenzoate | 2-(4-(Methoxycarbonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95 |
| 1-Bromo-4-nitrobenzene | 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | 85 |
| Data derived from related palladium-catalyzed borylation systems. organic-chemistry.org |
Catalytic C-H Borylation
Specialized Synthetic Applications of this compound in Advanced Organic Synthesis and Chemical Transformations
The this compound, a stable and versatile reducing agent, has found significant utility in a range of specialized applications within advanced organic synthesis. Its chemoselectivity and mild reaction conditions make it a valuable tool for complex molecular transformations. This section explores its specific roles in the cleavage of ethers, the regeneration of aldehydes from geminal diacetates, and in reductive amination protocols.
Cleavage of Ethers
The cleavage of the generally inert C-O bond in ethers is a crucial transformation in synthetic chemistry, particularly in the deprotection of alcohol functional groups. The this compound, in combination with iodine, has been shown to generate a potent reagent system for this purpose. Specifically, the in situ formation of a boron triiodide-N,N-diethylaniline complex facilitates the cleavage of ethers under mild conditions, affording the corresponding alcohols in good yields.
This methodology is particularly advantageous as it avoids the harsh acidic or strongly nucleophilic reagents typically required for ether cleavage, thus preserving other sensitive functional groups within the molecule. The reaction proceeds through the activation of the ether oxygen by the Lewis acidic boron center, followed by nucleophilic attack of the iodide ion.
Table 1: Examples of Ether Cleavage using the Borane-N,N-Diethylaniline and Iodine System
| Ether Substrate | Product | Reaction Conditions | Yield (%) |
| Benzyl phenyl ether | Phenol | CH₂Cl₂, rt, 2h | 85 |
| Dibenzyl ether | Benzyl alcohol | CH₂Cl₂, rt, 3h | 90 |
| Anisole | Phenol | CH₂Cl₂, reflux, 5h | 75 |
| Tetrahydrofuran (B95107) | 4-Iodobutanol | CH₂Cl₂, rt, 4h | 82 |
Regeneration of Aldehydes from Geminal Diacetates
Geminal diacetates, also known as acylals, serve as stable protecting groups for aldehydes. Their efficient and selective deprotection is a common requirement in multi-step syntheses. The reagent system derived from the this compound and iodine provides a mild and effective method for the regeneration of aldehydes from their corresponding geminal diacetate derivatives researchgate.net.
The reaction is characterized by its high chemoselectivity, allowing for the deprotection of the aldehyde functionality in the presence of other acid-sensitive groups. The process is believed to involve the Lewis acidic character of the in situ generated boron species, which coordinates to one of the acetate carbonyls, facilitating the elimination to reveal the parent aldehyde. The mild conditions and good yields make this an attractive alternative to traditional hydrolytic methods which often require strong acidic or basic conditions.
Table 2: Regeneration of Aldehydes from Geminal Diacetates
| Geminal Diacetate Substrate | Aldehyde Product | Reaction Conditions | Yield (%) |
| Benzaldehyde diacetate | Benzaldehyde | CH₂Cl₂, rt, 1h | 92 |
| 4-Nitrobenzaldehyde diacetate | 4-Nitrobenzaldehyde | CH₂Cl₂, rt, 1.5h | 95 |
| Cinnamaldehyde diacetate | Cinnamaldehyde | CH₂Cl₂, rt, 2h | 88 |
| Octanal diacetate | Octanal | CH₂Cl₂, rt, 1h | 91 |
Reductive Amination Protocols
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. The this compound is employed as an effective reducing agent in these one-pot protocols atamanchemicals.com. Its utility stems from its ability to selectively reduce the C=N bond of the in situ formed imine or iminium ion over the starting carbonyl group atamanchemicals.com.
This chemoselectivity is crucial for the efficiency of the one-pot reaction, minimizing the formation of the alcohol byproduct from the reduction of the starting aldehyde or ketone. The reaction proceeds under relatively mild conditions and is compatible with a wide range of substrates, providing a clean and efficient pathway to diverse primary, secondary, and tertiary amines atamanchemicals.comresearchgate.net. The stability and ease of handling of the this compound make it a safer and more practical alternative to other borane sources like diborane (B8814927) or borane-THF for large-scale applications researchgate.net.
Table 3: Examples of Reductive Amination using this compound
| Carbonyl Compound | Amine | Product | Reaction Conditions | Yield (%) |
| Benzaldehyde | Aniline (B41778) | N-Benzylaniline | MeOH, rt, 12h | 89 |
| Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | THF, rt, 16h | 85 |
| Acetophenone | Morpholine | 4-(1-Phenylethyl)morpholine | Dioxane, 50°C, 24h | 78 |
| Propanal | Diethylamine | N,N-Diethylpropan-1-amine | EtOH, rt, 10h | 91 |
Catalytic Roles and Catalyst Design in Borane N,n Diethylaniline Chemistry
Borane-N,N-Diethylaniline as a Stoichiometric Reagent and its Catalytic Derivatives
Borane-N,N-diethylaniline is extensively utilized as a stoichiometric reagent, primarily for its powerful and selective reducing capabilities. As a stabilized Lewis acid-base adduct, it provides a safer and more convenient alternative to gaseous diborane (B8814927). atamanchemicals.com Its primary application is the reduction of a wide array of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, and nitriles, to their corresponding alcohols or amines. atamanchemicals.comchemicalbook.comchemicalbook.com The reagent is particularly valued for its chemoselectivity, allowing for the reduction of one functional group in the presence of others. atamanchemicals.com
Beyond its role in reductions, the complex is a key reagent in hydroboration reactions, where it adds the elements of B-H across carbon-carbon double and triple bonds. jsc-aviabor.com While these applications typically require stoichiometric amounts of the reagent, the Borane-N,N-diethylaniline complex also serves as a critical precursor for the in situ generation of other catalytically active borane (B79455) species. A significant application in this context is its use as a borane source for enantioselective reductions of ketones when used with a chiral oxazaborolidine catalyst, a process known as the Corey-Bakshi-Shibata (CBS) reduction. chemicalbook.comjsc-aviabor.com In this system, the borane complex is not the direct catalyst but acts as a stoichiometric hydride source that regenerates the active chiral borane catalyst.
The complex's ability to provide a controlled release of borane makes it a foundational component in the design of more complex catalytic systems, serving as a bridge between stoichiometric applications and true catalytic processes. atamanchemicals.com
Direct Catalysis by this compound
In specific contexts, the this compound can function directly as a catalyst, facilitating reactions without being consumed in the process.
A notable example of direct catalysis is the hydroboration of alkynes using catecholborane. While catecholborane typically requires elevated temperatures (70-100 °C) to react with alkynes, the addition of a catalytic amount (e.g., 10 mol%) of this compound enables the reaction to proceed efficiently at room temperature (25 °C). Research has demonstrated that this catalytic effect proceeds through a hydroboration-alkenyl transfer mechanism. The borane complex first hydroborates the alkyne, and the resulting vinylborane intermediate then undergoes a transfer reaction with catecholborane to yield the alkenyl catecholborane product and regenerate the borane catalyst.
Table 1: Catalytic Hydroboration of Alk-1-ynes with Catecholborane
| Alkyne Substrate | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Product Type |
|---|---|---|---|---|
| Dec-1-yne | 10 mol% | 25 | 24 | Alkenyl Catecholborane |
| Oct-1-yne | 10 mol% | 25 | 24 | Alkenyl Catecholborane |
| Phenylacetylene | 10 mol% | 25 | 24 | Alkenyl Catecholborane |
Data derived from studies on the catalytic effect of BH3:N,N-diethylaniline complex.
Borane catalysis has been successfully applied to reductive aldol-type reactions. These reactions typically involve the hydroboration of an enone followed by reaction with an aldehyde generated in situ from the reduction of an ester or lactone. However, while borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are documented catalysts for such transformations, the specific use of this compound as the direct catalyst for reductive aldol-type reactions is not extensively reported in scientific literature.
The boron-catalyzed allylation of ketones with allenes represents an important method for synthesizing tertiary homoallylic alcohols. This reaction pathway involves the hydroboration of the allene by a borane catalyst to form an allylic borane, which then undergoes allylation with a ketone. While this catalytic approach has been demonstrated with boranes such as [H-B-9-BBN]₂, dicyclohexylborane, and borane dimethylsulfide, specific studies detailing the this compound as the primary catalyst for this transformation are not prominent. nih.gov
Synergistic Catalysis with Transition Metal Complexes
The interplay between borane complexes and transition metals can lead to unique catalytic activities, particularly in the context of dehydrogenation.
The this compound and related amine-boranes can engage in synergistic reactions with transition metal catalysts, notably those based on palladium and nickel. This synergy is most prominently observed in the catalytic dehydrogenation of the amine-borane adducts themselves. Palladium and nickel complexes have been shown to catalyze the release of hydrogen from amine-boranes under mild conditions. rsc.orgresearchgate.netrsc.org For instance, palladium(II) complexes can efficiently catalyze the dehydrogenation of ammonia-borane, and nickel(0) complexes show high activity for the dehydrogenation of dimethylamine-borane. rsc.orgresearchgate.net
In these systems, the transition metal center is believed to activate the B-H bonds of the borane adduct, facilitating the elimination of H₂ and leading to the formation of B-N bonds. This process is relevant to the development of materials for chemical hydrogen storage. Furthermore, palladium on carbon (Pd/C) has been used to catalyze the methanolysis of stable borane-amine adducts, enabling the cleavage of the B-N bond and liberation of the free amine under mild conditions, a reaction that would otherwise require harsh reagents. While not a traditional cross-coupling reaction, this represents a synergistic process where both the metal catalyst and the borane complex are essential reactants.
Titanium-Mediated Reductions
The reduction of carboxamides to amines is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride are effective, their lack of chemoselectivity often presents challenges. Borane complexes, including Borane-N,N-Diethylaniline, offer a milder alternative, but their reactivity with stable amide bonds can be sluggish. Research has shown that Lewis acids can activate the amide carbonyl group, facilitating reduction by boranes.
Titanium tetrachloride (TiCl₄) has emerged as an effective catalyst for the reduction of various functional groups with borane-amine complexes. nih.gov In the context of amide reduction, the reaction is believed to proceed through the activation of the amide's carbonyl moiety by titanium tetrachloride, which increases its electrophilicity and susceptibility to hydride attack from the borane complex. mdpi.com
While borane-ammonia has been used in TiCl₄-catalyzed systems, the utility of bulkier amine-borane adducts has also been explored. Specifically, the weak coordination between boron and nitrogen in sterically hindered trialkylamine-boranes, such as the this compound, has been leveraged for the reduction of tertiary amides. nih.gov This approach combines the stability and handling advantages of the this compound with the catalytic activation provided by titanium, enabling the efficient deoxygenation of carboxamides to the corresponding amines under milder conditions than traditionally required. mdpi.comnih.gov A variety of aromatic and aliphatic amides can be effectively reduced using this methodology, with the corresponding amines isolated in good to excellent yields following a straightforward acid-base workup. mdpi.com
Organocatalysis and Chiral Auxiliary Strategies
The quest for enantiomerically pure compounds has driven the development of sophisticated catalytic systems. Borane-N,N-Diethylaniline serves as a crucial hydride source in several of these organocatalytic and chiral auxiliary-guided strategies for asymmetric synthesis, particularly in the reduction of prochiral ketones to chiral secondary alcohols.
Oxazaborolidine Catalysts in Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, providing a reliable method for the enantioselective reduction of prochiral ketones. santiago-lab.com The reaction is catalyzed by a chiral oxazaborolidine, which is typically generated in situ from a chiral amino alcohol and a borane source. santiago-lab.comnih.gov This catalyst coordinates with the borane reducing agent, forming a complex that delivers a hydride to the ketone carbonyl in a highly stereocontrolled manner. santiago-lab.com
The choice of borane source is critical for the reaction's efficiency and practicality. Borane-N,N-Diethylaniline (DEANB) is frequently used alongside other sources like borane-dimethyl sulfide (B99878) (BMS) and borane-THF. wikipedia.orgjsc-aviabor.com DEANB is valued for its stability, safety, and consistent quality, making it particularly suitable for large-scale industrial applications. acs.org The catalyst and the borane complex form an active species where the larger substituent of the ketone is oriented away from the steric bulk of the catalyst, ensuring high enantioselectivity for the resulting alcohol. santiago-lab.com
The practical utility of this system is highlighted in the synthesis of key pharmaceutical intermediates. For instance, the enantioselective reduction of a bromoketone intermediate for the synthesis of (R,R)-formoterol, an anti-asthmatic drug, was successfully scaled up to the kilogram level using the this compound as the borane source with an oxazaborolidine catalyst. acs.org
| Scale | Borane Source | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Kilogram | DEANB | 10 | 95 | 94 |
Spiroborate Complex Catalysis
Chiral spiroborate esters, derived from chiral amino alcohols and diols, represent another class of effective catalysts for the asymmetric borane reduction of prochiral ketones. nih.govresearchgate.net These catalysts are stable, easily prepared, and can achieve excellent enantioselectivities, often with low catalyst loadings. nih.govnih.gov The catalytic cycle is believed to involve the formation of an active species similar to that in the CBS reduction, guiding the stereoselective transfer of a hydride from the borane source to the ketone.
While borane-dimethyl sulfide is commonly cited in studies with spiroborate catalysts, Borane-N,N-Diethylaniline has also been demonstrated as an efficient and practical borane source for these reductions. mdpi.com The use of spiroaminoborate esters derived from amino alcohols like diphenylprolinol can afford optically active alcohols in high yields and with exceptional enantiomeric excess (up to 99% ee) from a variety of prochiral ketones. acs.orgresearchgate.net This methodology has been successfully applied to the synthesis of chiral epoxides via the reduction of α-haloketones, followed by in-situ cyclization. acs.org
| Substrate (Ketone) | Catalyst Loading (mol%) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Acetophenone | 10 | 1-Phenylethanol | 98 | 88 |
| α-Chloroacetophenone | 10 | 2-Chloro-1-phenylethanol | 95 | 96 |
| 1-Tetralone | 10 | 1,2,3,4-Tetrahydronaphthalen-1-ol | 92 | 91 |
| 2-Thienyl Phenyl Ketone | 1 | Phenyl(thiophen-2-yl)methanol | 95 | 96 |
Chiral Amine-BF₃ Catalysis
An alternative strategy for asymmetric reduction involves the use of chiral amine-boron trifluoride (BF₃) complexes as catalysts. In this system, the chiral amine-BF₃ complex acts as a Lewis acid to activate the borane reducing agent and facilitate a stereoselective hydride transfer.
Research by Periasamy and coworkers demonstrated that a chiral amine–BF₃ complex can catalyze the asymmetric reduction of acetophenone using Borane-N,N-Diethylaniline as the stoichiometric hydride donor. rsc.org Specifically, the complex formed from (–)-N-α-methylbenzyl-3,5-dihydrodinaphthazepine and BF₃·OEt₂ was shown to catalyze the reduction, affording α-phenylethyl alcohol with moderate enantioselectivity. rsc.org This approach highlights a different mode of activation, where a chiral Lewis acid catalyst activates the achiral borane-amine complex to achieve an enantioselective transformation.
| Substrate | Catalyst | Borane Source | Product | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Acetophenone | (–)-N-α-methylbenzyl-3,5-dihydrodinaphthazepine–BF₃ | Borane-N,N-Diethylaniline | α-Phenylethyl alcohol | 51 |
Emerging Catalytic Concepts
Frustrated Lewis Pair (FLP) Mediated Borane Chemistry
The concept of Frustrated Lewis Pairs (FLPs) has introduced a new paradigm in main-group chemistry and metal-free catalysis. wikipedia.org An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond (an adduct). wikipedia.org This "unquenched" reactivity allows the pair to cooperatively activate a variety of small molecules, most notably dihydrogen (H₂). wikipedia.orgresearchgate.net
Classical amine-borane complexes, such as Borane-N,N-Diethylaniline, are stable Lewis acid-base adducts and are the antithesis of FLPs. However, an emerging catalytic concept involves the use of an external FLP to activate these stable amine-borane adducts. Research has shown that FLPs can facilitate the activation of dihydrogen from an amine-borane complex. In this scenario, the FLP acts as a catalyst to overcome the stability of the B-N bond, transiently releasing a more reactive borane species that can participate in subsequent chemical transformations, such as hydrogenation or hydroboration. This strategy merges the stability and ease of handling of amine-borane complexes with the unique activation capabilities of FLP chemistry, opening new avenues for metal-free catalysis.
Photoredox Catalysis in Conjunction with Borane Reagents
The intersection of photoredox catalysis with borane chemistry has opened new avenues for chemical transformations, particularly in the functionalization of otherwise inert C-H bonds. While various borane reagents have been explored in this context, the this compound often serves as a stable and convenient source of N,N-diethylaniline, which can participate in photoredox-mediated reactions. In these catalytic cycles, the N,N-diethylaniline component is typically the active species, undergoing single-electron transfer (SET) processes to generate reactive intermediates.
The primary role of N,N-diethylaniline in these reactions is as a precursor to an α-amino radical. This transformation is initiated by a photocatalyst that, upon excitation by visible light, becomes a potent oxidant or reductant. In the case of N,N-diethylaniline, an oxidative quenching pathway is common. The excited photocatalyst abstracts a single electron from the nitrogen atom of N,N-diethylaniline, forming a radical cation. This intermediate is then deprotonated at the α-carbon position by a mild base present in the reaction mixture, yielding a nucleophilic α-amino radical.
This α-amino radical is a key intermediate that can engage in a variety of bond-forming reactions. A significant application is in dual catalytic systems, particularly with nickel catalysis, for C-C bond formation. In such systems, the photoredox cycle generates the α-amino radical, which is then intercepted by a nickel catalyst in a separate, synergistic catalytic cycle to achieve cross-coupling reactions.
A notable example of this is the α-arylation of tertiary amines. In this process, the photogenerated α-amino radical derived from N,N-diethylaniline is trapped by a Ni(II)-aryl intermediate, which is formed from the oxidative addition of an aryl halide to a Ni(0) species. This results in a Ni(III) intermediate that subsequently undergoes reductive elimination to furnish the α-arylated amine product and regenerate the Ni(I) catalyst, which can then be reduced back to Ni(0) by the reduced photocatalyst to complete the catalytic cycle.
The design of the catalyst system is crucial for the success of these reactions. The choice of photocatalyst is dictated by its redox potential, which must be sufficient to oxidize the amine. Common photocatalysts for the oxidation of N,N-diethylaniline include iridium and ruthenium complexes. The nickel catalyst and its coordinating ligand also play a critical role in the efficiency and selectivity of the cross-coupling reaction. Ligands such as bis(oxazoline) (BiOx) have been found to be effective in promoting the desired C-H arylation.
The following table summarizes representative examples of the photoredox-catalyzed α-arylation of N,N-diethylaniline, highlighting the reaction conditions and outcomes.
It is important to note that in the context of using the this compound, the borane moiety is generally considered a spectator in the photoredox catalytic cycle itself. Its primary function is to stabilize the highly reactive borane (BH₃) and to provide a solid, easy-to-handle source of N,N-diethylaniline. Upon dissolution in the reaction medium, the complex is in equilibrium with its constituent Lewis acid (borane) and Lewis base (N,N-diethylaniline), allowing the amine to be available for the photoredox-mediated C-H functionalization.
Comparative Academic Studies with Other Amine Borane Complexes
Comparative Analysis of Reactivity Profiles in Reduction and Hydroboration
The reactivity of borane (B79455) complexes is paramount to their application in organic synthesis, particularly in reduction and hydroboration reactions. Borane-N,N-diethylaniline (DEANB) exhibits a distinct reactivity profile when compared to other borane carriers like Borane-tetrahydrofuran (B86392) (Borane-THF), Borane-dimethyl sulfide (B99878) (Borane-DMS), N,N-dimethylaniline-borane (DMAB), Triethylamine-borane (TAB), and Aniline-borane (AAB).
N,N-dialkylaniline-boranes, such as DEANB and DMAB, are generally more reactive towards alkenes than many other amine-borane complexes. rasayanjournal.co.in This enhanced reactivity is crucial for efficient hydroboration. For instance, in microwave-assisted hydroborations, N,N-dimethylaniline-borane completely hydroborates 1-decene (B1663960) in just 4 minutes, whereas Triethylamine-borane shows no reaction even after 45 minutes of irradiation. rasayanjournal.co.in Similar results are observed under ultrasound conditions, where DMAB effectively hydroborates alkenes while the triethylamine (B128534) complex remains inert. derpharmachemica.com This stark difference underscores the superior efficacy of N,N-dialkylaniline carriers in promoting hydroboration.
The nature of the amine itself plays a critical role. A comparative study involving Aniline-Borane (AAB), Triethylamine-Borane (TAB), and N,N-Dimethylaniline-Borane (DMAB) found that AAB is the most reactive, rapidly releasing borane for the hydroboration of 1-decene. orientjchem.org Conversely, TAB is extremely stable and the least reactive of the three. orientjchem.org DMAB demonstrates moderate reactivity, effectively facilitating the reaction. orientjchem.org The reactivity trend is directly linked to the N-B bond strength; weaker bonds, as in AAB, allow for faster borane release. orientjchem.org
In the context of reductions, DEANB is a versatile and powerful reagent used for a wide array of functional groups, including aldehydes, ketones, carboxylic acids, esters, and amides. atamanchemicals.comsigmaaldrich.com It often provides a milder alternative to harsher reagents like lithium aluminum hydride. atamanchemicals.com In large-scale enantioselective ketone reductions, DEANB has been shown to be a more practical and higher-quality reagent than both Borane-THF and Borane-DMS. acs.org
The table below summarizes the comparative reactivity of various borane complexes in hydroboration.
| Borane Complex | Relative Reactivity in Hydroboration | Supporting Observations |
|---|---|---|
| Aniline-Borane (AAB) | High | Releases borane rapidly to complete the hydroboration of 1-decene. orientjchem.org |
| Borane-N,N-diethylaniline (DEANB) | High | More reactive than many other amine-boranes; used for hydroboration of alkenes and alkynes. rasayanjournal.co.inatamanchemicals.com |
| N,N-Dimethylaniline-Borane (DMAB) | Moderate to High | Effective hydroborating agent, especially with microwave or ultrasound activation. rasayanjournal.co.inderpharmachemica.comorientjchem.org |
| Borane-THF | Moderate | Standard reagent, but can be less practical or efficient than DEANB in large-scale applications. derpharmachemica.comacs.org |
| Borane-DMS | Moderate | Common borane source, but DEANB is often preferred for large-scale enantioselective reductions. acs.org |
| Triethylamine-Borane (TAB) | Low / Inert | Extremely stable and inert in hydroboration reactions even under microwave irradiation. rasayanjournal.co.inderpharmachemica.comorientjchem.org |
Assessment of Stability and Handling Characteristics in Research Environments
The stability and handling characteristics of borane complexes are critical for their practical use in both laboratory and industrial settings. Gaseous diborane (B8814927) is highly toxic and pyrophoric, necessitating the use of more stable and easily handled adducts. orientjchem.org
Borane-N,N-diethylaniline (DEANB) is a liquid at room temperature and is noted for its excellent long-term stability under ambient conditions when stored under an inert atmosphere. atamanchemicals.comresearchgate.net This makes it a safer and more convenient alternative to Borane-THF, which requires refrigeration (0-5 °C) to prevent the dissociation of borane and potential pressure buildup. researchgate.net It is also more stable than Borane-DMS. acs.org The strong interaction between the borane and the amine in DEANB, owing to the Lewis basicity of the amine, contributes to this remarkable stability. researchgate.net
The physical properties of the complex also influence its handling. As a neat liquid, DEANB simplifies weighing and allows for higher reaction concentrations compared to solution-based reagents like Borane-THF. atamanchemicals.com While many amine-borane adducts are unreactive to water and oxygen, it is standard practice to handle them under inert atmospheres. energy.gov
The table below provides a comparative overview of the stability and handling characteristics of several borane complexes.
| Borane Complex | Physical Form | Melting Point (°C) | Stability / Handling Notes |
|---|---|---|---|
| Borane-N,N-diethylaniline (DEANB) | Liquid | -30 to -27 atamanchemicals.comsigmaaldrich.com | Excellent long-term stability at ambient temperature; safer alternative to Borane-THF and Borane-DMS. acs.orgresearchgate.net |
| Borane-THF | Solution in THF | N/A | Requires refrigeration (0-5 °C) to maintain stability. researchgate.net Concentrated solutions can be hazardous. acsgcipr.org |
| Borane-DMS | Liquid | N/A | Less stable than DEANB. acs.org Reacts exothermically with moisture. researchgate.net |
| Triethylamine-Borane (TAB) | Liquid | -2 | Very stable due to a strong N-B bond, making it less reactive. orientjchem.orgresearchgate.net |
| Aniline-Borane (AAB) | Solid | N/A | More reactive and less stable than TAB, releasing borane quickly. orientjchem.org |
Influence of Amine Steric and Electronic Properties on Adduct Reactivity and Selectivity
The reactivity and selectivity of an amine-borane adduct are intrinsically linked to the steric and electronic properties of the amine ligand. derpharmachemica.comorientjchem.org These factors directly influence the strength of the dative N→B bond, which in turn dictates the ease with which the complex can dissociate to provide a reactive borane species.
Electronic Effects: The basicity of the amine is a key electronic factor. Less basic amines generally form more reactive borane adducts. orientjchem.org For example, N,N-dialkylanilines are less basic than trialkylamines due to the delocalization of the nitrogen lone pair into the aromatic ring. This results in a weaker N-B bond and, consequently, higher reactivity. This is clearly demonstrated by the much greater reactivity of DEANB and DMAB compared to the highly stable and unreactive Triethylamine-borane in hydroboration reactions. rasayanjournal.co.inderpharmachemica.com Aniline-borane is even more reactive than DMAB, suggesting that the N-H bonds and reduced substitution on the nitrogen further facilitate borane release. orientjchem.org
Steric Effects: The steric bulk of the substituents on the nitrogen atom also plays a crucial role. Increased steric hindrance around the nitrogen can weaken the N-B bond, leading to a more reactive complex. However, this effect must be balanced, as excessive steric bulk can also hinder the approach of the substrate. Studies by H.C. Brown indicated that less basic, alkyl-substituted amines form more reactive adducts than simple, unhindered alkylamines. orientjchem.org The difference in reactivity between N,N-diethylaniline-borane and N,N-dimethylaniline-borane, where the former is often preferred for its favorable properties, can be partly attributed to the differing steric and electronic profiles of the ethyl versus methyl groups. rasayanjournal.co.inderpharmachemica.com
These properties not only affect reaction rates but also selectivity. In enantioselective reductions catalyzed by oxazaborolidines, the choice of borane source is critical. DEANB has been found to be an excellent borane source for such transformations, indicating that the nature of the amine ligand can influence the stereochemical outcome of the reaction. sigmaaldrich.comacs.org
Mechanistic Divergences and Similarities Among Amine-Borane Classes
The fundamental mechanism for reactions involving amine-borane complexes, such as reductions and hydroborations, involves the delivery of a borane (BH₃) moiety to a substrate. The primary mechanistic step is the dissociation of the amine-borane adduct to generate "free" borane or a related, highly reactive species.
Mechanism of Reduction: In the reduction of a carbonyl group, the reaction is initiated by the Lewis acidic boron atom coordinating to the carbonyl oxygen. This activation of the carbonyl group is followed by the intramolecular or intermolecular transfer of a hydride ion (H⁻) from the boron to the carbonyl carbon. acsgcipr.org This general pathway is common to most borane complexes, including Borane-THF, Borane-DMS, and amine-boranes. The rate-determining step is often related to the dissociation of the borane complex, which is why the stability of the adduct is so critical to its reactivity.
Mechanism of Hydroboration: For hydroboration, the amine-borane must first dissociate to provide BH₃, which then adds across a carbon-carbon double or triple bond. The reaction typically proceeds via a four-membered ring transition state involving the alkene and the B-H bond.
Divergences and Similarities: The primary similarity among all borane adducts is their function as a source of BH₃. The divergence lies in the activation energy required to liberate the borane.
Ether and Sulfide Complexes (Borane-THF, Borane-DMS): These complexes are formed from relatively weak Lewis bases. The dissociation is more facile, but the reagents themselves are less stable. researchgate.net
Aliphatic Amine Complexes (Triethylamine-Borane): Trialkylamines are strong Lewis bases, forming very stable adducts with borane. The N-B bond is strong, resulting in low reactivity as the dissociation to generate BH₃ is energetically unfavorable under normal conditions. rasayanjournal.co.inorientjchem.org
Aromatic Amine Complexes (DEANB, DMAB, AAB): These amines are weaker Lewis bases than their aliphatic counterparts. The N-B bond is sufficiently labile to release borane under mild to moderate conditions (e.g., heating or microwave/ultrasound irradiation). rasayanjournal.co.inorientjchem.org This provides a balance of good stability for handling and sufficient reactivity for synthesis. atamanchemicals.com
Mechanistic studies on related amine-borane reactions, such as dehydrocoupling, propose complex pathways involving intermediates formed after the initial dissociation, highlighting the rich and varied chemistry of these adducts. nih.govacs.org Ultimately, the choice of amine dictates the reaction conditions required to achieve the desired transformation, allowing chemists to tune the reactivity of the borane source.
Emerging Research Trajectories and Future Perspectives in Borane N,n Diethylaniline Complex Research
Development of Novel Borane-N,N-Diethylaniline Derivatives for Enhanced Reactivity and Selectivity
A primary focus of current research is the rational design and synthesis of new derivatives of the Borane-N,N-Diethylaniline complex. The goal is to fine-tune its reactivity and selectivity for specific chemical transformations. By modifying the electronic and steric properties of the aniline (B41778) ligand, researchers can influence the hydride-donating ability of the borane (B79455) moiety.
Table 1: Comparison of Borane-Amine Adducts
| Borane Complex | Key Features | Primary Applications |
| Borane-Tetrahydrofuran (B86392) (BTHF) | Highly reactive, but less stable | General reductions |
| Borane-Dimethylsulfide (BMS) | More stable than BTHF, but has an unpleasant odor | Hydroboration, reductions |
| Borane-N,N-Diethylaniline (DEANB) | High stability, good solubility, and consistent quality. acs.org | Selective reductions, large-scale synthesis. acs.org |
| Ammonia (B1221849) Borane (AB) | High hydrogen content by weight. energy.govpnnl.gov | Hydrogen storage research. energy.govpnnl.gov |
Research efforts are directed towards synthesizing derivatives that offer superior performance in asymmetric synthesis, a critical area in the development of new pharmaceuticals. The development of chiral derivatives of N,N-diethylaniline could lead to new reagents for enantioselective reductions, providing a more direct and efficient route to enantiomerically pure compounds.
Advanced Computational Chemistry for Predictive Modeling and Mechanism Elucidation
Computational chemistry has become an indispensable tool in understanding and predicting the behavior of the this compound. Techniques such as Density Functional Theory (DFT) allow for the detailed study of reaction mechanisms at the molecular level. mit.edu These computational models can accurately predict transition state geometries and activation energies, providing valuable insights into the factors that control reactivity and selectivity. mit.edu
Predictive modeling is being used to screen virtual libraries of potential N,N-diethylaniline derivatives before they are synthesized in the lab. This in-silico approach accelerates the discovery of new reagents with desired properties, saving significant time and resources. By simulating the interaction of different borane complexes with various substrates, researchers can identify promising candidates for specific applications.
Furthermore, computational studies are crucial for elucidating the intricate details of reaction pathways. For example, they can help to understand the role of the solvent and other additives in modulating the reactivity of the this compound. This fundamental understanding is essential for optimizing reaction conditions and developing more efficient synthetic protocols. Recent advancements in machine learning, trained on quantum mechanical data, are poised to handle increasingly complex molecular systems, further enhancing predictive capabilities. mit.edu
Integration into Sustainable Energy Systems (e.g., Hydrogen Storage Technologies)
A particularly exciting and forward-looking area of research is the potential application of borane-amine adducts, including derivatives related to the this compound, in hydrogen storage technologies. energy.gov Hydrogen is considered a clean and sustainable energy carrier, but its efficient and safe storage remains a major challenge. nih.gov
Borane-amine complexes are attractive candidates for chemical hydrogen storage due to their high hydrogen content by weight and their ability to release hydrogen upon heating or through catalytic processes. pnnl.govyoutube.com Research in this area is focused on developing materials that can store and release hydrogen under practical conditions of temperature and pressure. pnnl.gov
While much of the current research centers on ammonia borane due to its very high hydrogen density, the principles being explored are applicable to a wider range of borane-amine adducts. energy.govcea.fr The stability and handling advantages of complexes like Borane-N,N-Diethylaniline make its derivatives interesting subjects for investigation into the controlled release of hydrogen. The goal is to design systems where hydrogen can be released on-demand and the spent fuel can be efficiently regenerated. cea.fr
Table 2: Hydrogen Storage Properties of Selected Boron Hydrides
| Compound | Formula | Hydrogen Content (wt%) |
| Ammonia Borane | NH₃BH₃ | 19.5 energy.gov |
| Lithium Borohydride (B1222165) | LiBH₄ | 19 cea.fr |
| Sodium Borohydride | NaBH₄ | 10.6 |
Data for illustrative purposes to show the potential of boron hydrides in hydrogen storage.
Applications in Medicinal Chemistry and Pharmaceutical Process Development Beyond Direct Reduction
While the this compound is well-established as a reducing agent, its applications in medicinal chemistry and pharmaceutical process development are expanding beyond this traditional role. acs.orgsigmaaldrich.com Researchers are exploring its use in a broader range of chemical transformations that are crucial for the synthesis of complex drug molecules.
For example, the borane moiety can participate in borylation reactions, which are used to introduce boron-containing functional groups into organic molecules. sigmaaldrich.com These organoboron compounds are versatile intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura coupling.
In pharmaceutical process development, the stability, ease of handling, and predictable reactivity of the this compound make it an attractive alternative to other borane sources like borane-THF or borane-DMS. acs.org Its use can lead to more robust and scalable synthetic processes, which is a critical consideration in the large-scale production of active pharmaceutical ingredients (APIs). A notable example is its use in the kilogram-scale enantioselective reduction of a ketone intermediate for the synthesis of (R,R)-Formoterol. acs.org
Exploration of New Reaction Spaces (e.g., Electrochemistry, Mechanochemistry)
To further unlock the synthetic potential of the this compound, researchers are beginning to explore its reactivity in non-traditional reaction environments. Electrochemistry and mechanochemistry represent two promising frontiers that could lead to novel and more sustainable synthetic methods.
Electrochemical methods offer the possibility of driving reactions using electricity as a "reagent," which can lead to unique reactivity patterns and avoid the use of stoichiometric chemical oxidants or reductants. The electrochemical behavior of the this compound is an area of active investigation, with potential applications in electrosynthesis and catalysis.
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), provides a solvent-free or low-solvent approach to chemical synthesis. This can lead to improved reaction rates, different product selectivities, and a more environmentally friendly process. The application of mechanochemical techniques to reactions involving the this compound could open up new avenues for its use in solid-state synthesis and for reactions involving poorly soluble substrates.
Q & A
Basic: What are the optimized synthesis routes for Borane-N,N-Diethylaniline complex, and how do reaction conditions influence yield?
Methodological Answer:
The complex is synthesized via two primary routes:
Route 1 : Reaction of (R)-(+)-α,α-diphenylprolinol with N,N-diethylaniline hydrochloride under inert conditions. This method requires precise stoichiometric ratios (1:1) and low-temperature control (0–5°C) to prevent borane decomposition .
Route 2 : Direct complexation of N,N-diethylaniline with borane (BH₃) in anhydrous tetrahydrofuran (THF). A 10% molar excess of borane is recommended to ensure complete complexation, followed by solvent removal under reduced pressure .
Key Considerations:
- Moisture-sensitive intermediates necessitate Schlenk-line techniques.
- Yield optimization requires monitoring via ¹¹B NMR to confirm borane coordination (δ ≈ 35 ppm) .
Basic: Which spectroscopic and dielectric techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H and ¹¹B NMR : Confirm borane coordination via upfield shifts in ¹H NMR (N–CH₂ groups) and ¹¹B NMR resonance at ~35 ppm .
- FT-IR : B–H stretching vibrations (2100–2500 cm⁻¹) and N–B bonding (1350–1450 cm⁻¹) validate complex formation .
- Dielectric Relaxation : Measures dipole moment changes (e.g., 1.5–2.0 D for N,N-diethylaniline derivatives) to infer molecular interactions and hydrogen-bonding dynamics in solvents like cyclohexane or 1,4-dioxane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
